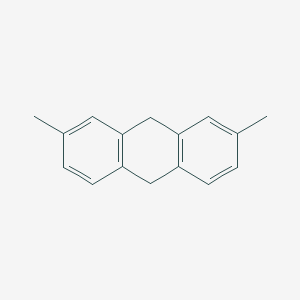

2,7-Dimethyl-9,10-dihydroanthracene

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H16 |

|---|---|

Molecular Weight |

208.30 g/mol |

IUPAC Name |

2,7-dimethyl-9,10-dihydroanthracene |

InChI |

InChI=1S/C16H16/c1-11-3-5-13-9-14-6-4-12(2)8-16(14)10-15(13)7-11/h3-8H,9-10H2,1-2H3 |

InChI Key |

DBFJVXARVMMGNH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(CC3=C(C2)C=C(C=C3)C)C=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 2,7 Dimethyl 9,10 Dihydroanthracene and Its Analogs

Strategies for Dihydroanthracene Core Formation

The formation of the 9,10-dihydroanthracene (B76342) scaffold is a key step and can be accomplished through several synthetic strategies. These methods primarily focus on the reduction of the more readily available anthracene (B1667546) or anthraquinone (B42736) precursors.

Reductive Approaches from Anthracene and Anthraquinones

Due to the partial loss of aromaticity, the 9 and 10 positions of anthracene are susceptible to hydrogenation. wikipedia.org This feature is exploited in various reductive methods to form the 9,10-dihydroanthracene core.

A classic and effective method for the synthesis of 9,10-dihydroanthracene is the Bouveault–Blanc reduction, which utilizes sodium metal in ethanol. wikipedia.org This dissolving metal reduction involves the transfer of electrons from the metal to the anthracene molecule, leading to the formation of a radical anion intermediate which is subsequently protonated by the alcohol. numberanalytics.com This process can also be carried out using other metals like magnesium. wikipedia.org The mechanism of dissolving metal reductions is influenced by factors such as the choice of metal and solvent. numberanalytics.com These reactions are versatile and can be applied to a range of aromatic compounds. numberanalytics.com

| Reactant | Reagents | Product | Reference |

| Anthracene | Sodium/Ethanol | 9,10-Dihydroanthracene | wikipedia.org |

| Anthracene | Magnesium | 9,10-Dihydroanthracene | wikipedia.org |

| Aceanthrylene | Sodium/Ammonia | 2,6-Dihydroaceanthrylene | scispace.com |

This table summarizes dissolving metal reduction methods for producing dihydroanthracene derivatives.

A robust method for synthesizing substituted 9,10-dihydroanthracenes involves the reduction of the corresponding anthraquinones. cdnsciencepub.comingentaconnect.com A mixture of hydriodic acid and red phosphorus is a powerful reducing agent for this transformation. researchgate.net The red phosphorus plays a crucial role by regenerating hydriodic acid from the iodine formed during the reaction, thus allowing it to be used in catalytic amounts. researchgate.net This method has been successfully applied to produce various substituted 9,10-dihydroanthracenes. cdnsciencepub.comingentaconnect.com

| Starting Material | Reagents | Product | Reference |

| Substituted Anthraquinone | Hydriodic Acid, Phosphorus, Iodine | Substituted 9,10-Dihydroanthracene | cdnsciencepub.comingentaconnect.com |

This table highlights the use of hydriodic acid and phosphorus in the reduction of anthraquinones.

Photoreduction offers an alternative, milder approach to the synthesis of dihydroanthracenes. Visible light irradiation in the presence of a photocatalyst, such as peri-xanthenoxanthene (PXX), can effectively reduce anthracene derivatives. researchgate.net This "Birch-type" reduction often uses a sacrificial amine, like N,N-diisopropylethylamine (DIPEA), as a hydrogen atom source. researchgate.net Mechanistic studies suggest that the reaction is initiated by a single electron transfer (SET) from the excited photocatalyst to the anthracene derivative. researchgate.net The versatility of this method has been demonstrated for various substituted anthracenes. researchgate.netnih.govrsc.org

| Substrate | Catalyst/Reagents | Product | Yield | Reference |

| Anthracene derivative | peri-Xanthenoxanthene (PXX), DIPEA, HNTf2, DMSO | 9,10-Dihydroanthracene derivative | 24-75% | researchgate.net |

| 9-Phenyl-anthracene | PXX immobilized on PDMS beads | 9-Phenyl-9,10-dihydroanthracene | 68% | researchgate.net |

This table showcases examples of photoreduction techniques for the synthesis of dihydroanthracene derivatives.

Coupling Reactions for Dihydroanthracene Scaffold Construction

An alternative to the reduction of pre-formed tricyclic systems is the construction of the dihydroanthracene scaffold through coupling reactions. For instance, 9,10-dihydroanthracene can be prepared by the coupling of benzyl (B1604629) chloride using aluminum chloride as a catalyst. wikipedia.org More advanced cross-dehydrogenative coupling (CDC) reactions, which form carbon-carbon bonds directly from two C-H bonds, represent a modern and efficient strategy. nih.gov Iron-catalyzed CDC reactions have emerged as a versatile tool in organic synthesis. nih.gov While not specifically detailed for 2,7-dimethyl-9,10-dihydroanthracene, these coupling strategies offer potential routes to substituted dihydroanthracenes.

Introduction of Methyl Substituents

The introduction of methyl groups onto the anthracene or dihydroanthracene skeleton can be achieved through various synthetic methodologies. A common strategy involves starting with a pre-substituted precursor, such as 2-methylanthraquinone, and then performing the reduction to the dihydroanthracene. google.com

Alternatively, functionalization of the aromatic rings can be accomplished through reactions like the Friedel-Crafts alkylation. Although not explicitly documented for the direct synthesis of this compound, this class of reaction is a fundamental tool for introducing alkyl groups onto aromatic rings.

Another approach involves the synthesis of substituted anthraquinones that can then be reduced. For example, 1,5- and 1,8-dimethylanthraquinones have been prepared as part of studies on meso-dihydroanthracene chemistry. acs.org The synthesis of substituted anthraquinones can be achieved through Diels-Alder reactions, for instance, between 1,4-naphthoquinone (B94277) and a substituted 1,3-butadiene. scirp.org

Regioselective Methylation Strategies on Dihydroanthracene Frameworks

Direct regioselective methylation of the parent 9,10-dihydroanthracene to achieve a 2,7-disubstitution pattern is challenging due to the multiple reactive positions on the terminal aromatic rings. Friedel-Crafts alkylation, a classic method for introducing alkyl groups to aromatic systems, would typically lead to a mixture of isomers. However, strategic approaches involving the construction of the anthracene precursor with the desired methylation pattern are more common and effective.

One such strategy involves the Friedel-Crafts acylation of biphenyl (B1667301) derivatives. nih.govresearchgate.net For instance, the acylation of biphenyl with specific acid anhydrides or chlorides can lead to precursors that, upon cyclization, form an anthraquinone with the methyl groups in the desired 2 and 7 positions. nih.gov The reaction of biphenyl with an acyl chloride in the presence of a Lewis acid like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) proceeds through an acylium ion intermediate that attacks the biphenyl ring. nih.gov Control of the regioselectivity in this initial step is crucial for the final positioning of the methyl groups in the anthracene product. Subsequent reduction of the anthraquinone yields the desired 2,7-dimethylanthracene (B1617633), which can then be hydrogenated to this compound. beilstein-journals.orgresearchgate.net

Synthesis via Alkylated Anthracene Precursors

A more direct and widely utilized method for the synthesis of this compound involves the preparation of 2,7-dimethylanthracene followed by its reduction. The synthesis of 2,7-dimethylanthracene itself has been a subject of study to ensure unambiguous orientation of the methyl groups. epa.gov

A historical synthesis confirming the 2,7-orientation involved the cyclodehydration of o-benzylacetophenones or o-methylbenzophenones. publish.csiro.au A more contemporary and potentially general route starts from a selectively substituted o-bromobenzaldehyde derivative. publish.csiro.au For example, 2-bromo-5-methylbenzaldehyde (B1279800) can be reacted with a Grignard reagent derived from p-chlorotoluene. The resulting diarylmethanol is then reduced, and subsequent cyclization under acidic conditions yields 2,7-dimethylanthracene. publish.csiro.au

Once 2,7-dimethylanthracene is obtained, the central ring is selectively reduced to form this compound. This reduction is favorable as it leaves the aromaticity of the two outer benzene (B151609) rings intact. wikipedia.org Common methods for this reduction include dissolving metal reductions, such as the Bouveault–Blanc reduction using sodium and ethanol, or catalytic hydrogenation. wikipedia.org The reduction of substituted anthraquinones to the corresponding dihydroanthracenes can also be achieved using reagents like a mixture of hydriodic acid, phosphorus, and iodine. researchgate.net

Table 1: Synthesis of 2,7-Dimethylanthracene Precursor

| Starting Materials | Reagents | Product | Reference |

|---|---|---|---|

| 2-Bromo-5-methylbenzaldehyde, p-chlorotoluene | 1. Mg, THF; 2. H₃O⁺; 3. NaBH₄, CF₃COOH | 2,7-Dimethylanthracene | publish.csiro.au |

Advanced Synthetic Routes to Substituted Dihydroanthracene Derivatives

Beyond the more common methods, advanced synthetic strategies have been developed to access functionalized dihydroanthracene derivatives, including those with heteroatoms or complex substitution patterns. These routes often provide access to novel materials with unique electronic and structural properties.

Synthesis of Tetrahalo-9,10-dihydro-9,10-distannaanthracenes and Subsequent Alkylation

While the direct synthesis and subsequent alkylation of tetrahalo-9,10-dihydro-9,10-distannaanthracenes to yield 2,7-dialkyl derivatives is not extensively documented, analogous syntheses with other group 13 and 14 elements provide a blueprint for such advanced routes. For instance, donor-free 9,10-dihydro-9,10-dialuminaanthracenes have been synthesized. nih.gov This was achieved through the reaction of 1,2-bis(trimethylstannyl)benzene with trimethylaluminum, which produced the dimeric methyl-substituted dialuminaanthracene. nih.gov This methyl-substituted product could then undergo a methyl/bromide exchange by treatment with aluminum bromide. nih.gov

This type of synthesis, involving a Sn/Al exchange, highlights a pathway for creating dihydroanthracene analogues with main group elements at the 9 and 10 positions. A similar strategy could theoretically be applied to synthesize a distannaanthracene. Subsequent reaction of a tetrahalo-distannaanthracene with an appropriate organometallic methylating agent could then potentially lead to the formation of a this compound framework, although this specific transformation remains a topic for further research.

Multi-step Syntheses for Functionalized Dihydroanthracene Derivatives

Multi-step synthetic sequences allow for the construction of highly functionalized and structurally diverse dihydroanthracene derivatives. These methods are particularly useful for creating compounds for applications in materials science and medicinal chemistry.

One versatile approach is the Diels-Alder reaction. nih.govblogspot.com A substituted anthracene, acting as the diene, can react with a dienophile to form a 9,10-dihydro-9,10-ethanoanthracene (B1295376) bridge. nih.govjksus.org The substituents on both the anthracene and the dienophile can be varied to create a library of complex dihydroanthracene derivatives. For example, (E)-9-(2-nitrovinyl)anthracenes can be prepared via a Henry-Knoevenagel condensation of 9-anthraldehyde (B167246) derivatives and subsequently used in Diels-Alder reactions with various dienophiles like maleimides. nih.gov

Another multi-step strategy involves the functionalization of anthrone. Anthrone can be bis-alkylated at the C-10 position, followed by reduction of the ketone at C-9. researchgate.net For instance, reaction with picolyl chloride hydrochloride yields 10,10-bis(pyridinylmethyl)-9(10H)-anthrone. Subsequent reduction with sodium borohydride (B1222165) affords the corresponding 9-hydroxy-9,10-dihydroanthracene derivative. researchgate.net Further reactions can then be carried out to modify the functionality. These multi-step approaches provide a high degree of control over the final structure of the functionalized dihydroanthracene derivative.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 9,10-dihydroanthracene |

| Biphenyl |

| Aluminum chloride |

| Iron(III) chloride |

| 2,7-dimethylanthracene |

| 2-Bromo-5-methylbenzaldehyde |

| p-Chlorotoluene |

| 1,2-bis(trimethylstannyl)benzene |

| Trimethylaluminum |

| Aluminum bromide |

| 9,10-dihydro-9,10-ethanoanthracene |

| (E)-9-(2-nitrovinyl)anthracene |

| 9-anthraldehyde |

| Maleimide |

| Anthrone |

| Picolyl chloride hydrochloride |

| 10,10-bis(pyridinylmethyl)-9(10H)-anthrone |

| Sodium borohydride |

Reaction Chemistry of 2,7 Dimethyl 9,10 Dihydroanthracene and Dihydroanthracene Systems

Aromatization and Dehydrogenation Reactions

The conversion of 9,10-dihydroanthracene (B76342) and its derivatives to the corresponding aromatic anthracene (B1667546) compounds is a thermodynamically favorable process. This transformation, known as aromatization or dehydrogenation, can be achieved through several mechanisms, including oxidative and catalytic methods.

Oxidative Dehydrogenation Mechanisms to Anthracene Derivatives

Oxidative dehydrogenation involves the removal of hydrogen atoms from the dihydroanthracene core with the aid of an oxidizing agent. A notable system for this transformation employs a combination of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and sodium nitrite (B80452) (NaNO₂), which demonstrates high efficiency and selectivity for the conversion of 9,10-dihydroanthracene to anthracene. dicp.ac.cnresearchgate.net

The proposed mechanism involves a catalytic cycle where DDQ initially dehydrogenates 9,10-dihydroanthracene to anthracene, becoming reduced to DDQH₂ in the process. dicp.ac.cn Concurrently, NaNO₂ decomposes to generate nitrogen oxides (like NO), which are then oxidized by molecular oxygen to NO₂. dicp.ac.cn This NO₂ subsequently reoxidizes the DDQH₂ back to DDQ, regenerating the primary oxidant and closing the catalytic loop. dicp.ac.cn This dual redox system allows for the use of catalytic amounts of DDQ with molecular oxygen as the terminal oxidant, achieving high conversion under relatively mild conditions. dicp.ac.cnresearchgate.net

Table 1: Catalytic Oxidative Dehydrogenation of 9,10-Dihydroanthracene (DHA) to Anthracene dicp.ac.cn

| Catalyst System | Temperature (°C) | Pressure (MPa O₂) | Time (h) | DHA Conversion (%) | Anthracene Selectivity (%) |

|---|

This table showcases the high efficiency of the DDQ/NaNO₂ system for the oxidative dehydrogenation of the parent 9,10-dihydroanthracene.

Catalytic Systems for Aromatization (e.g., Carbon Nanotubes, Palladium Complexes)

Aromatization of dihydroanthracene systems can also be achieved using heterogeneous and homogeneous catalysts, often providing alternatives to stoichiometric oxidants.

Carbon Nanotubes (CNTs): Multi-walled carbon nanotubes (MWCNTs) have been identified as effective metal-free catalysts for the oxidative dehydrogenation of 9,10-dihydroanthracene using molecular oxygen. mpg.de The process is highly selective, yielding anthracene with minimal formation of byproducts like anthraquinone (B42736). mpg.de The catalytic activity is attributed to the unique electronic properties and surface characteristics of the CNTs. Research has shown that thermal treatment of MWCNTs at high temperatures (e.g., 2600 °C) enhances their catalytic performance by removing oxygenated functional groups from the surface. mpg.de

Palladium Complexes: Palladium-based catalysts are exceptionally effective for the dehydrogenation of various cyclic and heterocyclic compounds to form aromatic products. nih.govrsc.org These methods often utilize an oxidant or a hydrogen acceptor. For example, palladium catalysts can efficiently convert cyclohexanone (B45756) and cyclohexene (B86901) derivatives into substituted phenols and benzenes. nih.gov Some advanced palladium systems can even proceed without an external oxidant or hydrogen acceptor, instead generating hydrogen gas as the byproduct. rsc.orgnih.gov While direct studies on 2,7-Dimethyl-9,10-dihydroanthracene are limited, the principles of palladium-catalyzed dehydrogenation are broadly applicable to such systems for the synthesis of substituted arenes. nih.gov

Hydrogen Transfer Reactions

The central, non-aromatic ring of 9,10-dihydroanthracene and its derivatives makes them excellent hydrogen donors in a variety of chemical processes.

Role as Hydrogen Donors in Chemical Processes

Dihydroanthracene systems can donate two hydrogen atoms to an acceptor molecule, resulting in the formation of the thermodynamically stable anthracene aromatic system. This property is harnessed in transfer hydrogenation reactions, where the dihydroanthracene serves as a convenient source of hydrogen, avoiding the need for high-pressure gaseous H₂. wikipedia.org For instance, 9,10-dihydroanthracene has been used for the transfer hydrogenation of fullerenes (C₆₀ and C₇₀). sigmaaldrich.comewha.ac.kr

Studies on hydrogen shuttling reactions in mixtures of anthracene and 9,10-dihydroanthracene at elevated temperatures (350-400 °C) show that hydrogen transfer can occur via radical pathways. acs.org The 9,10-dihydroanthracenyl radical (9-AnH•) can participate in radical hydrogen transfer (RHT) to facilitate various chemical transformations. acs.org

Participation in Transfer Hydrogenation Reactions

Transfer hydrogenation is a powerful technique in organic synthesis for the reduction of various functional groups. wikipedia.org In this context, dihydroanthracene acts as the hydrogen donor, becoming oxidized to anthracene. wikipedia.org The process is typically mediated by a catalyst, which can be an organometallic complex or an organocatalyst. wikipedia.org These reactions are used for the reduction of ketones to alcohols and imines to amines under mild conditions. wikipedia.org The use of 9,10-dihydroanthracene as a hydrogen donor has been specifically demonstrated in the reduction of fullerenes to hydrofullerenes like C₆₀H₁₈ and C₆₀H₃₆. ewha.ac.kr

Pyrolysis and Thermal Rearrangements

Thermal treatment of dihydroanthracene systems can lead to complex reactions, including dehydrogenation and skeletal rearrangements. The study of thermal rearrangements of aromatic hydrocarbons often involves high temperatures under flash vacuum pyrolysis (FVP) conditions. wikipedia.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 9,10-dihydroanthracene |

| Anthracene |

| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |

| DDQH₂ (reduced form of DDQ) |

| Sodium Nitrite (NaNO₂) |

| Nitrogen Dioxide (NO₂) |

| Nitric Oxide (NO) |

| Anthraquinone |

| Palladium |

| Cyclohexanone |

| Cyclohexene |

| Phenol |

| Benzene (B151609) |

| Fullerene (C₆₀, C₇₀) |

| C₆₀H₁₈ |

| C₆₀H₃₆ |

| Methylanthracene |

| Dimethylanthracene |

Functional Group Transformations and Derivatization

9,10-Dihydroanthracene and its derivatives can be oxidized to the corresponding anthraquinones. One efficient method involves visible-light-triggered photo-oxidation. This process can achieve a quantitative yield of anthraquinone from 9,10-dihydroanthracene using molecular oxygen (O₂) at ambient temperature and pressure without the need for catalysts or additives. nih.govresearchgate.net The reaction is initiated by the photoexcited state of dihydroanthracene, which activates molecular oxygen to a superoxide (B77818) anion radical. The resulting anthraquinone product then acts as a photocatalyst, accelerating the reaction. nih.govresearchgate.net

Catalytic oxidative dehydrogenation offers another route. A system comprising 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and sodium nitrite (NaNO₂) effectively catalyzes the oxidation of 9,10-dihydroanthracene to anthracene with high conversion and selectivity. dicp.ac.cn In this process, DDQ dehydrogenates the dihydroanthracene, and the resulting DDQH₂ is re-oxidized by NO₂, which is generated from NaNO₂ and oxygen. dicp.ac.cn This creates a catalytic cycle, converting DDQ from a stoichiometric reagent into a catalyst. dicp.ac.cn

The table below summarizes the conditions and outcomes of different oxidation methods for dihydroanthracene systems.

Table 1: Oxidation Reactions of Dihydroanthracene Systems

| Reactant | Oxidizing Agent/Catalyst | Conditions | Product | Yield | Reference |

| 9,10-Dihydroanthracene | O₂ | Visible light, ambient temp. | Anthraquinone | 100% | nih.govresearchgate.net |

| 9,10-Dihydroanthracene | DDQ/NaNO₂/O₂ | 120 °C, 1.3 MPa | Anthracene | >99% | dicp.ac.cn |

The reduction of functional groups on the dihydroanthracene framework can be achieved through various methods. For instance, substituted 9,10-dihydroanthracenes can be synthesized by the reduction of the corresponding anthraquinones using a mixture of hydriodic acid, phosphorus, and iodine. researchgate.net Lithium aluminium hydride (LAH) is another effective reducing agent. The treatment of (9-anthrylmethyl)trimethylammonium chloride with one equivalent of LAH yields 9-methylene-9,10-dihydroanthracene. rsc.org However, using an excess of LAH leads to further reduction, producing a mixture of 9-methyl-9,10-dihydroanthracene (B8533180) and 9-(9-anthrylmethyl)-9-methyl-9,10-dihydroanthracene. rsc.org

Photocatalysis also provides a mild and sustainable alternative for the reduction of anthracenes to their dihydro- derivatives. Using peri-xanthenoxanthene (PXX) as a photocatalyst in the presence of N,N-diisopropylethylamine (DIPEA) and an acid, various anthracene derivatives can be selectively reduced. umich.edu

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com While the central ring of 9,10-dihydroanthracene is not aromatic, the two flanking benzene rings are and can undergo EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comquizlet.com

The Friedel-Crafts reaction, a key method for C-C bond formation on aromatic rings, can be applied to dihydroanthracene systems. For example, the Friedel-Crafts cyclization of certain diarylmethanol derivatives can lead to the formation of (10-hydroxy-9,10-dihydroanthr-9-yl)phosphonium salts, which retain the dihydroanthracene core. nih.gov Friedel-Crafts acylation of anthracene itself is complex and can lead to a mixture of acetylated products, with the reaction's reversibility influencing the final isomer distribution. researchgate.net The acylation reaction typically involves an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst like AlCl₃, forming a resonance-stabilized acylium ion as the key electrophile. khanacademy.orglibretexts.org

Dihydroanthracene systems, particularly their aromatic anthracene counterparts, react with reactive intermediates like singlet oxygen (¹O₂). Anthracene and its derivatives undergo a [4+2] hetero-Diels-Alder cycloaddition with photochemically generated singlet oxygen to form an endoperoxide. nih.govnih.govnih.gov This reaction is often reversible, with the endoperoxide releasing singlet oxygen upon heating. nih.govfrontiersin.org

The photosensitized oxidation of 9,10-dimethylanthracene (B165754) with singlet oxygen produces the corresponding 9,10-endoperoxide as the sole product. rsc.org The generation of singlet oxygen is typically achieved using a photosensitizer (like Rose Bengal or Methylene Blue) and visible light. illinois.eduredalyc.org The reaction between the photoproduced singlet oxygen and the anthracene derivative occurs in the solution phase. rsc.org This cycloaddition has been utilized in the context of supramolecular chemistry, where the transformation of anthracene panels within self-assembled cages can drive structural reorganizations and control guest binding. nih.govnih.gov

The table below lists the compounds mentioned in this article.

Heterogeneous Catalytic Transformations involving Dihydroanthracene Derivatives

Heterogeneous catalysis, where the catalyst's phase differs from that of the reactants, is crucial for industrial chemical production, enabling faster and more selective reactions. wikipedia.org In the context of dihydroanthracene derivatives, heterogeneous catalysts are employed for key transformations such as hydrogenation and dehydrogenation. These processes often utilize solid catalysts like metals supported on various materials. wikipedia.orgnih.gov

The synthesis of dihydroanthracene derivatives can be achieved through the hydrogenation of anthracene. Studies have shown that bimetallic composite catalysts, such as iron-cobalt supported on zeolites (Fe-Co/CaA and Fe-Co/ZSM-5), are effective for this transformation. mdpi.com These catalysts, prepared by impregnating zeolites with metal sulfates followed by calcination, exhibit high catalytic activity. mdpi.com For instance, using an Fe-Co/CaA catalyst for anthracene hydrogenation at 400 °C and 6 MPa resulted in approximately 87% conversion, with hydrogenation products accounting for about 84% of the yield. mdpi.com The Fe-Co/ZSM-5 catalyst under similar conditions yielded about 91% conversion, though with a slightly lower selectivity for hydrogenated derivatives (~71%) due to its cracking properties. mdpi.com

Conversely, 9,10-dihydroanthracene can be converted back to its aromatic form, anthracene, through oxidative aromatization. This dehydrogenation can be promoted by activated carbon in the presence of molecular oxygen, highlighting a metal-free heterogeneous catalytic approach. sigmaaldrich.com The use of hypercrosslinked polymers as a support for catalytically active metal nanoparticles also represents a promising direction for creating efficient and stable heterogeneous catalysts for various organic transformations. nih.gov

Interactive Data Table: Heterogeneous Catalytic Systems for Dihydroanthracene Transformations

| Catalyst System | Substrate | Reaction Type | Key Findings / Products |

| Fe-Co/CaA | Anthracene | Hydrogenation | Achieved ~87% conversion, yielding ~84% hydrogenation products. mdpi.com |

| Fe-Co/ZSM-5 | Anthracene | Hydrogenation & Cracking | Resulted in ~91% conversion, with ~71% being hydrogenated derivatives. mdpi.com |

| Activated Carbon / O₂ | 9,10-Dihydroanthracene | Oxidative Aromatization | Promotes the formation of the corresponding anthracene. sigmaaldrich.com |

Mechanistic Studies of 9,10-Dihydroanthracene Reactions

Understanding the mechanisms of reactions involving 9,10-dihydroanthracene is fundamental to controlling product selectivity and developing more efficient synthetic methods. The reactivity is largely governed by the two benzylic C-H bonds at the 9- and 10-positions, which are significantly weaker than typical C-H bonds. wikipedia.org

C-H bond activation is a process that cleaves stable carbon-hydrogen bonds to allow for the formation of more complex molecules. mt.com For dihydroanthracene systems, the relatively low bond dissociation energy of the C(9)-H and C(10)-H bonds, estimated at 78 kcal/mol, makes them susceptible to activation through several pathways. wikipedia.org

Common mechanisms in transition metal catalysis include oxidative addition , where a metal center (e.g., Rh, Ir) inserts into the C-H bond to form an organometallic intermediate, which then proceeds through a catalytic cycle. mt.comyoutube.com Another pathway is sigma-bond metathesis , often seen with early transition metals, which involves a concerted bond-breaking and bond-making step. youtube.com

In addition to metal-catalyzed routes, C-H activation in dihydroanthracene derivatives can occur via metal-free pathways. Mechanistic studies on related dihydroheteroanthracenes have revealed that C-H amination can proceed through a hydride transfer mechanism. nih.gov In this process, a hydride ion (H⁻) is transferred from the dihydroanthracene core to an acceptor molecule, such as a benzoquinone, generating a carbocationic intermediate that can then react with a nucleophile. nih.gov This provides an alternative to the widely assumed metal-catalyzed nitrene insertion pathways. nih.gov Furthermore, photoredox catalysis can initiate C-H activation by generating radical intermediates through light-induced electron transfer. youtube.comyoutube.com

Interactive Data Table: Common C-H Activation Pathways for Dihydroanthracene Systems

| C-H Activation Pathway | Catalyst/Initiator Type | Description |

| Oxidative Addition | Late Transition Metals (e.g., Rh, Ir, Pd) | The metal center inserts directly into the C-H bond, forming a metal-hydride intermediate and initiating a catalytic cycle. mt.comyoutube.com |

| Hydride Transfer | Metal-free (e.g., benzoquinones) or Metal-Catalyzed | A hydride ion (H⁻) is abstracted from the substrate, forming a carbocationic intermediate. nih.gov |

| Hydrogen Atom Transfer (HAT) | Radical Initiators, Photocatalysts | A neutral hydrogen atom is abstracted from the weak benzylic C-H bond, generating a carbon-centered radical. researchgate.net |

| Concerted Metalation-Deprotonation | Transition Metals (e.g., Ru, Pd) | A concerted process where a C-H bond is broken with the assistance of a base and coordination to a metal center. youtube.comyoutube.com |

A reaction intermediate is a transient molecular entity that is formed from the reactants and reacts further to give the products of a chemical reaction. pressbooks.pub Identifying these fleeting species is key to understanding the reaction pathway. In dihydroanthracene chemistry, various intermediates have been proposed and studied.

In the visible-light-triggered photo-oxidation of 9,10-dihydroanthracene (DHA) to anthraquinone, the reaction is initiated by the formation of a photo-excited state (DHA*) . researchgate.net This high-energy intermediate can then transfer an electron to molecular oxygen, generating a superoxide anion radical (O₂•−) , which drives the subsequent oxidation steps. researchgate.net

In other systems, such as those involving proton-coupled electron transfer (PCET), radical cations of the substrate can be formed. researchgate.net These intermediates have been detected using techniques like electron paramagnetic resonance (EPR) spectroscopy. researchgate.net For reactions proceeding via hydride transfer, a carbocation intermediate is formed on the dihydroanthracene framework after the hydride is abstracted. nih.govpressbooks.pub This electrophilic intermediate is then readily attacked by nucleophiles present in the reaction mixture. nih.gov In reactions involving sodium, the formation of 9,10-disodio-9,10-dihydroanthracene , an organometallic intermediate, has been documented. acs.org

Interactive Data Table: Key Reaction Intermediates in Dihydroanthracene Chemistry

| Intermediate Species | Formation Reaction | Role in Transformation | Detection/Evidence |

| Photo-excited state (DHA) | Visible light illumination of DHA | Activates molecular oxygen by electron transfer. researchgate.net | Inferred from control experiments. researchgate.net |

| Superoxide anion radical (O₂•−) | Electron transfer from DHA to O₂ | Initiates the photo-oxygenation cascade to anthraquinone. researchgate.net | Inferred from free-radical quenching studies. researchgate.net |

| Radical Cation | Proton-Coupled Electron Transfer (PCET) | Acts as a key intermediate in C-H activation processes. researchgate.net | Electron Paramagnetic Resonance (EPR) spectroscopy. researchgate.net |

| Carbocation | Hydride transfer from the substrate to an acceptor | Serves as an electrophile for subsequent nucleophilic attack. nih.gov | Inferred from mechanistic studies and product analysis. nih.gov |

| 9,10-Disodio-9,10-dihydroanthracene | Reaction of anthracene with sodium in ethanol | A reactive organometallic intermediate in synthesis. acs.org | Isolation and subsequent reaction. acs.org |

The chemistry of 9,10-dihydroanthracene is characterized by its ability to proceed through both radical and ionic pathways, a duality stemming from the nature of its reactive C-H bonds.

Radical pathways are prevalent due to the relatively weak C(9)-H and C(10)-H bonds (BDE ≈ 78 kcal/mol), which facilitates hydrogen atom transfer (HAT). wikipedia.org 9,10-Dihydroanthracene is frequently used as a hydrogen donor to trap radical intermediates or as a radical-based reducing agent in its own right. researchgate.netorgsyn.orgresearchgate.net For example, it can donate a hydrogen atom to reduce thiyl radicals to thiols. orgsyn.org Photo-oxygenation reactions also proceed via a radical mechanism, initiated by the formation of a superoxide anion radical after electron transfer from the photo-excited dihydroanthracene. researchgate.net The generation of benzyl-type radicals from dihydroanthracene derivatives is a key step in certain coupling reactions. researchgate.net

Ionic pathways are also significant, most notably the hydride transfer mechanism. nih.gov In the uncatalyzed C-H amination of dihydroheteroanthracenes with reagents like iminoiodanes or benzoquinones, the reaction proceeds through the transfer of a hydride ion from the dihydroanthracene core to the acceptor. nih.gov This generates an aromatic cation and a reduced acceptor, followed by the nucleophilic addition of an amine to the cation. This pathway demonstrates that transformations often assumed to be metal-catalyzed can occur through purely ionic, non-catalyzed routes. nih.gov Proton-coupled electron transfer (PCET) represents a hybrid mechanism, where the transfer of an electron and a proton can be either concerted or stepwise, involving both radical and ionic characteristics. researchgate.net

Interactive Data Table: Comparison of Radical and Ionic Pathways

| Pathway Type | Key Process | Mechanistic Details | Driving Factor |

| Radical | Hydrogen Atom Transfer (HAT) | A neutral H• is abstracted from the C-9 or C-10 position, forming a stable, resonance-delocalized anthracenyl radical. researchgate.netorgsyn.org | Weak C-H bond (BDE ≈ 78 kcal/mol). wikipedia.org |

| Radical | Photo-induced Electron Transfer | A photo-excited state transfers an electron to an acceptor (e.g., O₂), generating a radical cation and a radical anion. researchgate.net | Absorption of light energy. |

| Ionic | Hydride Transfer | A hydride ion (H⁻) is transferred to an acceptor, forming a stable aromatic cation intermediate. nih.gov | Formation of a stable aromatic system (anthracene cation). |

Computational and Theoretical Studies on 2,7 Dimethyl 9,10 Dihydroanthracene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. These methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic and structural properties of 2,7-Dimethyl-9,10-dihydroanthracene.

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles of DFT can be applied to predict its electronic characteristics. DFT calculations would focus on the electron density to determine the molecule's ground-state properties. Key parameters that would be investigated include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical indicator of the molecule's reactivity; a smaller gap suggests higher reactivity. For this compound, the presence of electron-donating methyl groups at the 2 and 7 positions would be expected to influence the electron density distribution across the anthracene (B1667546) core, thereby affecting its reactivity compared to the unsubstituted 9,10-dihydroanthracene (B76342).

Computational Estimation of Energetic and Structural Properties

| Property | Description | Estimated Value/Characteristic |

| Molecular Formula | The chemical formula representing the elemental composition. | C₁₆H₁₆ |

| Molar Mass | The mass of one mole of the substance. | 208.30 g/mol |

| Central Ring Conformation | The spatial arrangement of the central dihydro-ring. | Boat-like |

Note: The data in this table is based on the general understanding of dihydroanthracene systems and has not been experimentally verified for this compound through dedicated studies.

Theoretical Investigations of Reaction Pathways and Transition States

Theoretical chemistry allows for the investigation of potential chemical reactions involving this compound. By mapping the potential energy surface, chemists can identify the most likely pathways for a reaction to proceed and characterize the high-energy transition states that must be overcome. For instance, reactions involving the abstraction of the hydrogen atoms at the 9 and 10 positions are of interest due to the relatively weak C-H bonds at these locations in the parent 9,10-dihydroanthracene. wikipedia.org Computational studies could model the energy profiles of such reactions for this compound, providing insights into the reaction kinetics and the stability of the resulting radical or ionic intermediates.

Advanced Applications of 2,7 Dimethyl 9,10 Dihydroanthracene and Its Derivatives

Organic Electronic Materials

The anthracene (B1667546) core is a well-known luminophore, and its derivatives are extensively studied for applications in organic electronics. The introduction of substituents and the partial saturation of the central ring, as seen in 2,7-Dimethyl-9,10-dihydroanthracene, can modulate the electronic and photophysical properties of the molecule.

Development of Luminescent Materials

Anthracene-based compounds are foundational in the development of blue-emitting materials. The introduction of bulky substituents at the 9 and 10 positions of the anthracene core is a known strategy to enhance solid-state luminescence by preventing π–π stacking, which can lead to self-quenching of fluorescence. While this compound has its substituents on the outer rings and a saturated central ring, the principles of molecular design for luminescent materials can still be applied.

Application in Organic Electroluminescent (EL) Devices and Organic Light-Emitting Diodes (OLEDs)

The utility of a material in OLEDs depends on a combination of factors including its photoluminescence quantum yield, thermal stability, and ability to form uniform thin films. Anthracene derivatives are frequently used as the emissive layer in OLEDs. For instance, a new luminescent material based on a stilbene (B7821643) derivative containing anthracene has been synthesized and successfully used in a simple three-layer OLED device. nih.gov This device emitted green light and demonstrated the potential of anthracene derivatives in OLED manufacturing. nih.gov

For this compound, its potential application in OLEDs would likely be as a host material or as a component in a blend, rather than as a primary emitter, due to the disruption of the fully conjugated system. The 9,10-dihydro- structure interrupts the aromaticity of the central ring, which would likely result in less efficient luminescence compared to fully aromatic anthracenes. However, the tailored electronic properties due to the dimethyl substitution could make it a candidate for charge-transporting layers or as a host for a suitable guest emitter. The development of anthracene-based materials with good thermal stability and film-forming properties is an active area of research. nih.gov

Catalysis and Related Processes

The 9,10-dihydroanthracene (B76342) framework is recognized for its role in catalytic processes, particularly those involving hydrogen transfer. The substituents on the aromatic rings can influence the efficacy of the molecule in these roles.

Role as Catalytic Supports or Active Components in Chemical Transformations

While there is no specific evidence of this compound being used as a catalytic support, dihydroanthracene derivatives, in general, are considered as potential precursors for metal-containing reactive intermediates. tandfonline.com The functionalization of the dihydroanthracene core could allow for its attachment to a solid support or for the coordination of metal centers, thereby acting as a ligand in a homogeneous catalyst. The methyl groups in this compound could electronically modify the catalytic activity of such a complex.

Involvement in Hydrogen Transfer Catalysis

9,10-Dihydroanthracene is a known hydrogen-donor in various chemical reactions due to the relatively weak C-H bonds at the 9 and 10 positions. wikipedia.org This property is exploited in processes like the oxidative dehydrogenation of hydrocarbons. For example, 9,10-dihydroanthracene can be dehydrogenated to anthracene, and this process can be catalyzed. dicp.ac.cn The presence of electron-donating methyl groups at the 2 and 7 positions in this compound would be expected to stabilize the resulting anthracenyl radical cation intermediate, potentially enhancing its reactivity as a hydrogen donor compared to the unsubstituted parent compound.

The table below summarizes the conditions for the oxidative dehydrogenation of the parent compound, 9,10-dihydroanthracene, which provides a baseline for understanding the potential reactivity of its derivatives.

| Catalyst System | Oxidant | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity for Anthracene (%) |

| DDQ/NaNO2 | O2 | 120 | 1.3 | 8 | >99 | 99 |

| Ru(OH)x/Al2O3 | O2 | 100 | - | - | - | - |

| 10% Pd/C | O2 | 120 | - | - | 93 | - |

| Activated Carbon | O2 | 120 | - | 2-15 | 79-90 | - |

This data is for the parent compound 9,10-dihydroanthracene and is intended to provide context for the reactivity of its derivatives. dicp.ac.cnnih.govmdpi.com

Precursors for Complex Molecular Architectures

The dihydroanthracene skeleton can serve as a versatile starting material for the synthesis of more complex molecules. Its ability to undergo specific reactions at the central or outer rings allows for the construction of intricate three-dimensional structures.

Dihydroanthracene derivatives are recognized for their synthetic utility as potential precursors for creating metal-containing reactive intermediates. tandfonline.com Furthermore, the dienophilic nature of the anthracene core in Diels-Alder reactions is a powerful tool for creating complex, stereospecific products. blogspot.comscribd.com For example, anthracene reacts with maleic anhydride (B1165640) to form the corresponding adduct, 9,10-dihydroanthracene-9,10-endosuccinic anhydride. blogspot.comscribd.com

The presence of methyl groups on the 2,7-positions of this compound would likely influence the regioselectivity and stereoselectivity of such cycloaddition reactions. While the central ring is already saturated, the outer aromatic rings could potentially participate in certain transformations, and the electronic nature of the methyl groups would play a role in directing such reactions. The synthesis of other substituted dihydroanthracenes often involves multi-step procedures, indicating the value of these frameworks as building blocks in organic synthesis. researchgate.net

Synthesis of Tröger Base Polymers and other Macrocyclic Structures

The rigid and contorted V-shape of the 9,10-dihydroanthracene core makes it an intriguing building block for the synthesis of complex macromolecular architectures, most notably Tröger's base polymers. The formation of the Tröger's base unit, a bridged diazocine system, imparts significant rigidity and can lead to materials with unique properties, such as intrinsic microporosity.

The general strategy for preparing Tröger's base polymers from a dihydroanthracene scaffold involves a two-step functionalization of the aromatic rings followed by a polymerization reaction. While direct use of this compound is not extensively documented in readily available literature, the synthesis of analogous polymers from substituted dihydroanthracene derivatives provides a clear blueprint for its potential application.

A key example is the synthesis of a novel Tröger's base polymer from 2,6(7)-diamino-9,9,10,10-tetramethyl-9,10-dihydroanthracene. orientjchem.org This process highlights the essential synthetic transformations required:

Nitration: The dihydroanthracene precursor is first subjected to nitration to introduce nitro groups onto the aromatic rings. This is typically achieved using a nitrating agent like potassium nitrate (B79036) in the presence of trifluoroacetic anhydride. orientjchem.org This step yields a dinitro-dihydroanthracene derivative.

Reduction: The nitro groups are then reduced to primary amino groups. A common method for this transformation is the use of a reducing agent such as hydrazine (B178648) monohydrate with a Raney Nickel catalyst in a solvent like tetrahydrofuran (B95107) (THF). orientjchem.org This produces the crucial diamino-dihydroanthracene monomer.

Polymerization: The resulting diamine is then polymerized to form the Tröger's base polymer. This is an acid-catalyzed condensation reaction with a formaldehyde (B43269) equivalent, such as dimethoxymethane (B151124) (DMM). orientjchem.orgrsc.org The reaction is typically carried out in a strong acid like trifluoroacetic acid (TFA). The acid protonates the DMM, facilitating the electrophilic attack on the aromatic amine, ultimately leading to the formation of the characteristic methano-bridged diazocine (Tröger's base) linkages that connect the dihydroanthracene units into a polymer chain. orientjchem.org

The resulting polymers often exhibit high thermal stability and significant microporosity, making them of interest for applications in gas separation and heterogeneous catalysis. orientjchem.org For instance, the polymer derived from 2,6(7)-diamino-9,9,10,10-tetramethyl-9,10-dihydroanthracene was found to be stable up to approximately 377 °C and possessed a Brunauer-Emmett-Teller (BET) surface area of 368.6 m²/g. orientjchem.org

The general applicability of this method is further supported by patents describing the synthesis of Tröger's base polymers from various aromatic diamines, including derivatives of dihydroanthracene. These patents underscore the modularity of this approach, where the properties of the final polymer can be tuned by the choice of the starting aromatic diamine. rsc.org

| Monomer | Polymerization Conditions | Key Properties of Resulting Polymer |

| 2,6(7)-Diamino-9,9,10,10-tetramethyl-9,10-dihydroanthracene | Dimethoxymethane, Trifluoroacetic Acid, Room Temperature | Good solubility, Thermally stable up to ~377 °C, BET surface area of 368.6 m²/g |

| General Aromatic Diamines | Dimethoxymethane, Trifluoroacetic Acid | High average molecular mass, Potential for intrinsic microporosity |

While the synthesis of other types of macrocyclic structures based on this compound is not widely reported, the fundamental reactivity of its diamino derivative in the Tröger's base polymerization suggests its potential as a building block for other macrocycles. The two amino groups could, in principle, be reacted with a variety of difunctional electrophiles to form different macrocyclic systems. However, specific examples of such applications are not prevalent in the current scientific literature.

Emerging Research Directions and Future Perspectives

Integration in Supramolecular Chemistry and Host-Guest Systems

The rigid, well-defined three-dimensional structure of the 9,10-dihydroanthracene (B76342) scaffold makes it an excellent candidate for applications in supramolecular chemistry. This field focuses on chemical systems composed of a number of discrete molecular subunits, a concept central to host-guest chemistry, where a larger 'host' molecule selectively binds a smaller 'guest' molecule.

The cavities and clefts inherent in the structure of dihydroanthracene derivatives can be tailored to create specific binding sites for various guest molecules. rsc.orgnih.gov Researchers are exploring how modifications, such as the addition of dimethyl groups at the 2 and 7 positions, can influence the size, shape, and electronic environment of these cavities, thereby tuning their binding affinity and selectivity for different guests. rsc.org The formation of these host-guest complexes can be driven by non-covalent interactions such as hydrogen bonding and van der Waals forces. nih.gov The dynamic nature of these interactions allows for the development of responsive systems where guest binding and release can be controlled by external stimuli. rsc.org

An exciting area of research involves the use of anthracene (B1667546) derivatives to create two-dimensional patterned surfaces with ordered cavities. nih.gov These cavities can act as hosts for solvent molecules or other guest molecules like coronene, demonstrating the potential for creating functional surfaces for selective adsorption and separation. nih.gov

Development of Novel Functional Materials with Tailored Optoelectronic Properties

The unique electronic structure of the anthracene core, with its extended π-system, has long been of interest for the development of organic electronic materials. While anthracene itself has been extensively studied for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), the introduction of substituents and the modification of the core structure, as in 2,7-Dimethyl-9,10-dihydroanthracene, offer new avenues for tailoring optoelectronic properties.

Theoretical studies, such as those employing density functional theory (DFT), are crucial in understanding how structural modifications impact the electronic properties of these molecules. nih.gov These studies can predict parameters like reorganization energy and transfer integrals, which are vital for assessing a material's potential for charge transport. nih.gov By strategically adding substituents like dimethyl groups, researchers can fine-tune the energy levels of the frontier molecular orbitals (HOMO and LUMO), influencing the material's light absorption and emission characteristics. mdpi.com

The development of asymmetric anthracene derivatives has shown promise in creating high-performance p-type semiconductors. researchgate.net These materials can be solution-processed to form crystalline thin films with good charge carrier mobilities, making them suitable for applications in printed electronics. researchgate.net The thermal stability of such materials is also a critical factor for practical device applications. researchgate.net

Advancements in Catalytic Hydrogenation and Dehydrogenation Methodologies for Sustainable Chemistry

The reversible hydrogenation and dehydrogenation of aromatic compounds is a key area of research for hydrogen storage and sustainable chemical synthesis. mdpi.commdpi.com 9,10-Dihydroanthracene and its derivatives are considered promising liquid organic hydrogen carriers (LOHCs) because they can store and release hydrogen through catalytic processes. mdpi.com The development of efficient and sustainable catalysts for these reactions is a major focus.

Recent advancements have explored the use of various catalytic systems, including those based on noble metals like palladium and platinum, as well as more abundant and cost-effective non-noble metal catalysts. researchgate.net The dehydrogenation reaction is typically endothermic and requires energy input, making the design of catalysts that can lower the activation barrier crucial. rsc.org Researchers are investigating the role of metal-support interactions in enhancing catalytic activity and selectivity. rsc.org

Furthermore, metal-free catalytic systems are gaining attention as a greener alternative. For instance, the oxidative dehydrogenation of 9,10-dihydroanthracene to anthracene has been achieved using organocatalysts like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in the presence of a co-catalyst and an oxidant. cjcatal.comresearchgate.net Photocatalytic methods are also being explored to drive these reactions under milder conditions, utilizing light energy to overcome thermodynamic barriers. researchgate.net

Exploration of Photo-induced Processes and Advanced Photochemistry of Dihydroanthracene Systems

The photochemistry of anthracene and its derivatives is a rich and well-studied field, with the [4+4] photocycloaddition reaction being a classic example. mdpi.com The dihydroanthracene scaffold also exhibits interesting photochemical behavior. The study of photo-induced processes in these systems opens up possibilities for developing photoswitchable materials and light-driven chemical transformations.

Upon exposure to light, dihydroanthracene derivatives can undergo various transformations. For instance, visible-light-triggered oxidation of 9,10-dihydroanthracene to anthraquinone (B42736) using molecular oxygen has been demonstrated, offering a green and atom-efficient synthetic route. researchgate.net The confinement of anthracene derivatives within host molecules, such as coordination cages, can significantly influence their photochemical reactivity, including the rates of photodimerization. nih.gov

Understanding the photophysical properties, such as absorption and emission spectra, is fundamental to harnessing the photochemical potential of these compounds. mdpi.com The substitution pattern on the dihydroanthracene core, including the presence of dimethyl groups, can have a profound effect on these properties. mdpi.com

Bio-inspired Chemical Research and Molecular Recognition Studies leveraging Dihydroanthracene Scaffolds

The structural motifs found in natural products often inspire the design of new synthetic molecules with specific biological activities. The rigid, tricyclic framework of 9,10-dihydroanthracene is a "privileged structure" in medicinal chemistry, meaning it is a scaffold that can bind to multiple biological targets. nih.gov

Dihydroanthracene derivatives have been investigated for a range of biological applications, including their potential as antiproliferative agents against cancer cells. nih.gov By modifying the dihydroanthracene core with various functional groups, researchers can create libraries of compounds to screen for specific biological activities. nih.gov For example, derivatives of 9,10-dihydro-9,10-ethanoanthracene (B1295376) have shown potent activity against Burkitt's lymphoma cell lines. nih.gov

The principles of molecular recognition, which are central to supramolecular chemistry, are also fundamental to how drugs interact with their biological targets. rsc.org The ability to design dihydroanthracene-based molecules that can selectively recognize and bind to specific biomolecules is a key area of research. This includes modeling the interactions between the synthetic molecule and the target, such as the oxidation of dihydroanthracene by a biomimetic iron complex. researchgate.net

Sustainable Synthetic Approaches for this compound and its Derivatives

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. The goal is to create chemical processes that are more efficient, use less hazardous materials, and generate minimal waste. rsc.org The synthesis of this compound and its derivatives is an area where these principles can be applied.

Traditional methods for preparing 9,10-dihydroanthracene include the reduction of anthracene using dissolving metal reductions or the coupling of benzyl (B1604629) chloride. wikipedia.org More sustainable approaches aim to reduce the use of harsh reagents and solvents. For example, catalyst- and solvent-free methods have been developed for the synthesis of certain dihydroanthracene derivatives. tandfonline.com The use of ultrasound has also emerged as a green tool to accelerate reactions and improve yields in the synthesis of related heterocyclic compounds. nih.gov

The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, is another strategy for improving the efficiency and sustainability of chemical synthesis. mdpi.com For instance, substituted 9,10-dihydroanthracenes have been synthesized by the reduction of the corresponding anthraquinones in a one-pot procedure. researchgate.net The use of readily available and renewable starting materials is also a key consideration in developing sustainable synthetic routes. nih.gov

Q & A

Q. How to reconcile conflicting NMR assignments for dihydroanthracene isomers?

- Approach :

- 2D NMR : Use HSQC and HMBC to resolve overlapping signals ().

- Crystallographic validation : Cross-check NMR-derived structures with X-ray data ().

- Reference :

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.